molecular formula C13H10N4O3 B15018412 3-nitro-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide

3-nitro-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide

Cat. No.: B15018412
M. Wt: 270.24 g/mol
InChI Key: POBZYYJCIYXZTG-OQLLNIDSSA-N
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Description

3-NITRO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE is a chemical compound with the molecular formula C13H10N4O3 It is a derivative of benzohydrazide, characterized by the presence of a nitro group and a pyridinylmethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 3-nitrobenzohydrazide and pyridine-3-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-NITRO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Condensation: It can form Schiff bases through condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Condensation: Aldehydes or ketones, acid catalysts.

Major Products Formed

    Reduction: 3-amino-N’-[(E)-(pyridin-3-yl)methylidene]benzohydrazide.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

    Condensation: Schiff bases with different aldehydes or ketones.

Scientific Research Applications

3-NITRO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-NITRO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The pyridinylmethylene moiety can bind to various enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-NITRO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE
  • 3-NITRO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE
  • 4-NITRO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE

Uniqueness

3-NITRO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the specific positioning of the nitro group and the pyridinylmethylene moiety, which can influence its chemical reactivity and biological activity. The presence of the nitro group at the 3-position of the benzohydrazide ring and the pyridinylmethylene moiety at the 3-position of the pyridine ring can result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

3-nitro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C13H10N4O3/c18-13(11-4-1-5-12(7-11)17(19)20)16-15-9-10-3-2-6-14-8-10/h1-9H,(H,16,18)/b15-9+

InChI Key

POBZYYJCIYXZTG-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CN=CC=C2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CN=CC=C2

Origin of Product

United States

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